Cas no 2138095-04-0 (6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid)

6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid
- 2138095-04-0
- EN300-1137517
- 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid
-
- Inchi: 1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-8-6-21(7-9-22)11-5-4-10(13(23)24)12(20-11)16(17,18)19/h4-5H,6-9H2,1-3H3,(H,23,24)
- InChI Key: RNBKPCCMMGGWLL-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)O)C=CC(=N1)N1CCN(C(=O)OC(C)(C)C)CC1)(F)F
Computed Properties
- Exact Mass: 375.14059061g/mol
- Monoisotopic Mass: 375.14059061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 83Ų
6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137517-10g |
6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid |
2138095-04-0 | 95% | 10g |
$3315.0 | 2023-10-26 | |
Enamine | EN300-1137517-0.25g |
6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid |
2138095-04-0 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1137517-10.0g |
6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid |
2138095-04-0 | 10g |
$5221.0 | 2023-06-09 | ||
Enamine | EN300-1137517-1g |
6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid |
2138095-04-0 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-1137517-5.0g |
6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid |
2138095-04-0 | 5g |
$3520.0 | 2023-06-09 | ||
Enamine | EN300-1137517-5g |
6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid |
2138095-04-0 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1137517-0.1g |
6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid |
2138095-04-0 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1137517-0.05g |
6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid |
2138095-04-0 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1137517-0.5g |
6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid |
2138095-04-0 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1137517-1.0g |
6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid |
2138095-04-0 | 1g |
$1214.0 | 2023-06-09 |
6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid Related Literature
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
Additional information on 6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid
Comprehensive Guide to 6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 2138095-04-0)
6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 2138095-04-0) is a highly specialized chemical intermediate widely utilized in pharmaceutical research and drug development. This compound belongs to the class of piperazine derivatives, which are known for their versatility in medicinal chemistry. The presence of a trifluoromethyl group and a tert-butoxy carbonyl (Boc) protecting group makes it particularly valuable for designing bioactive molecules with enhanced stability and pharmacokinetic properties.
The molecular structure of 6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid features a pyridine core substituted with a carboxylic acid functionality at the 3-position and a trifluoromethyl group at the 2-position. The piperazine ring, protected by a Boc group, is attached at the 6-position, contributing to its role as a key building block in the synthesis of small-molecule inhibitors and drug candidates. Researchers often search for this compound due to its relevance in developing kinase inhibitors, GPCR modulators, and other therapeutic agents.
One of the most frequently asked questions about CAS No. 2138095-04-0 is its solubility and stability under different conditions. This compound is typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile, but exhibits limited solubility in water. The Boc-protected piperazine moiety enhances its stability during synthetic procedures, making it a preferred choice for multi-step reactions. Recent trends in pharmaceutical research highlight the growing demand for fluorinated compounds, and this molecule’s trifluoromethyl group aligns with the industry’s focus on improving drug metabolism and bioavailability.
In the context of drug discovery, 6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid serves as a critical intermediate for constructing heterocyclic scaffolds. Its applications extend to the development of anticancer agents, anti-inflammatory drugs, and CNS-targeted therapies. The piperazine ring is a common pharmacophore found in many FDA-approved drugs, and the Boc protection strategy allows for selective deprotection during synthesis, enabling precise structural modifications. This flexibility makes it a sought-after reagent in combinatorial chemistry and high-throughput screening.
From a commercial perspective, the global market for pharmaceutical intermediates like CAS No. 2138095-04-0 is expanding rapidly, driven by the increasing investment in precision medicine and targeted therapies. Suppliers and contract research organizations (CROs) frequently list this compound in their catalogs, catering to the needs of academic institutions and biotech companies. Its role in fragment-based drug design and structure-activity relationship (SAR) studies further underscores its importance in modern drug development pipelines.
For researchers working on protease inhibitors or enzyme modulators, 6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid offers a strategic advantage due to its ability to mimic natural substrates while providing synthetic tunability. The trifluoromethyl group is particularly valuable for enhancing lipophilicity and metabolic resistance, two key factors in optimizing drug candidates. Recent publications have highlighted its utility in designing next-generation therapeutics for conditions such as autoimmune diseases and neurodegenerative disorders.
In summary, 6-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 2138095-04-0) is a multifaceted chemical building block with significant applications in pharmaceutical research. Its unique structural features, including the Boc-protected piperazine and trifluoromethylpyridine moieties, make it indispensable for developing innovative drug candidates. As the demand for fluorinated pharmaceuticals and custom intermediates continues to rise, this compound remains a focal point for chemists and researchers worldwide.
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